molecular formula C4H9ClN4 B12356828 (6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine

(6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine

Cat. No.: B12356828
M. Wt: 148.59 g/mol
InChI Key: NHZOHIRUBBFXGR-UHFFFAOYSA-N
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Description

(6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine is a chemical compound that belongs to the class of hydrazines and pyrimidines It is characterized by the presence of a chloro group at the 6th position and a hydrazine group at the 4th position of the tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine typically involves the reaction of 6-chloropyrimidine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme inhibition and as a potential lead compound for drug discovery.

    Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the chloro group can participate in hydrogen bonding or hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-2-pyridyl)hydrazine: Similar structure but with a pyridine ring instead of a tetrahydropyrimidine ring.

    (6-Chloro-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine: Similar structure but with the hydrazine group at the 5th position.

    (6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)amine: Similar structure but with an amine group instead of a hydrazine group.

Uniqueness

(6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C4H9ClN4

Molecular Weight

148.59 g/mol

IUPAC Name

(6-chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine

InChI

InChI=1S/C4H9ClN4/c5-3-1-4(9-6)8-2-7-3/h3,7H,1-2,6H2,(H,8,9)

InChI Key

NHZOHIRUBBFXGR-UHFFFAOYSA-N

Canonical SMILES

C1C(NCN=C1NN)Cl

Origin of Product

United States

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